molecular formula C7H9Cl2N3O2 B13915007 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride

Cat. No.: B13915007
M. Wt: 238.07 g/mol
InChI Key: QDYZQLVGNPYOLP-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with an appropriate amine under reflux conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C7H9Cl2N3O2

Molecular Weight

238.07 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8ClN3O2.ClH/c8-6-5(7(12)13)10-4-3-9-1-2-11(4)6;/h9H,1-3H2,(H,12,13);1H

InChI Key

QDYZQLVGNPYOLP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2Cl)C(=O)O)CN1.Cl

Origin of Product

United States

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